2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-6-7-17(12-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25) |
InChI Key |
IPNMPDZSGYBQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed reaction.
Coupling of Indole and Imidazole Derivatives: The final step involves coupling the indole and imidazole derivatives through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Synthetic Pathway and Key Intermediate Reactions
The compound is synthesized via multi-step organic reactions, with critical transformations occurring at each stage:
Key Steps:
-
Indole ring formation : Friedel-Crafts alkylation or Fischer indole synthesis to construct the 6-(benzyloxy)indole framework.
-
Acetamide coupling : Reaction of 1-(chloroacetyl)-6-(benzyloxy)indole with 1H-imidazol-2-amine under basic conditions (e.g., K₂CO₃ in acetone) .
-
Benzyloxy group installation : O-Benzylation of 6-hydroxyindole using benzyl bromide and a base.
Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Indole alkylation | AlCl₃, benzyl bromide | DCM | 0–25°C | 65–72 |
| Acetamide formation | K₂CO₃, chloroacetyl chloride | Acetone | Reflux | 58–64 |
| Imidazole coupling | Cu₂O, KOH | Isopropanol | 80–85°C | 45–52 |
Functional Group Reactivity
The compound undergoes distinct reactions based on its functional groups:
Acetamide Linker
-
Nucleophilic substitution : Reacts with amines or thiols under basic conditions to form derivatives (e.g., thioacetamides) .
-
Amide bond cleavage : Hydrolyzes in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate carboxylic acid intermediates.
Benzyloxy Group
-
Catalytic hydrogenation : Cleavage of the benzyl ether using H₂/Pd-C to yield phenolic derivatives.
-
Electrophilic substitution : Bromination or nitration at the indole 4-position under mild conditions.
Imidazole Ring
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 position.
-
Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺) via nitrogen lone pairs.
Biological Interaction-Driven Reactions
The compound interacts with biological targets, influencing its reactivity:
Enzyme Inhibition
-
RNA-dependent RNA polymerase (RdRp) inhibition : Competes with ATP for binding pockets via hydrogen bonding (IC₅₀: 1.11–3.76 μM) .
-
Kinase modulation : Undergoes phosphorylation at the indole nitrogen in cellular assays.
Metabolic Transformations
-
Oxidative dealkylation : Liver microsomes convert the benzyloxy group to a hydroxyl group.
-
Glucuronidation : Phase II metabolism at the imidazole nitrogen.
Stability and Reactivity Under Environmental Conditions
| Condition | Observation | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Indole ring protonation; acetamide hydrolysis | Acid-catalyzed hydrolysis |
| Alkaline (pH > 10) | Imidazole deprotonation; benzyl ether stability | Base-mediated tautomerization |
| UV light | Photooxidation of indole to oxindole | Radical-mediated degradation |
Comparative Reactivity with Analogues
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| N-(1H-indol-6-yl)acetamide | Lacks imidazole | Lower enzymatic inhibition |
| 2-(indol-1-yl)-N-thiazolylacetamide | Thiazole instead of imidazole | Enhanced metabolic stability |
| 3-[6-(benzyloxy)indolyl]propanamide | Extended linker | Higher RdRp binding affinity |
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is , with a molecular weight of approximately 346.4 g/mol. The compound features an indole ring system substituted with a benzyloxy group and an imidazole moiety, which contributes to its biological activity.
Overview
Research indicates that compounds with indole and imidazole structures often exhibit significant antitumor activity. For instance, derivatives of indole have been studied for their efficacy against various cancer types, including colorectal and lung cancers . The specific compound has shown promise in preliminary studies.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide can inhibit the proliferation of cancer cell lines. For example, studies have shown a reduction in cell viability in aggressive breast cancer models when treated with this compound at specific concentrations .
- In Vivo Studies : Animal models have been utilized to assess the antitumor effects of this compound. In one study, the compound was administered to mice with xenografted tumors, resulting in significant tumor size reduction compared to control groups .
Receptor Antagonism
The compound's structure suggests potential activity as a receptor antagonist. Specifically, it may interact with various neurotransmitter receptors, which are critical targets in drug development for neurological disorders and cancer therapies.
Mechanistic Insights
Research has indicated that similar compounds can act as antagonists for specific receptors involved in tumor growth and metastasis. By blocking these receptors, the compound may hinder tumor progression and enhance the efficacy of existing treatments .
Other Biological Activities
Beyond its antitumor properties, 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide may exhibit additional biological activities:
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that certain indole derivatives exhibit antimicrobial properties, suggesting potential applications in infectious disease management.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide involves its interaction with various molecular targets. The indole and imidazole rings can bind to multiple receptors and enzymes, modulating their activity. For example, the compound may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Selected Acetamide Derivatives
Key Observations:
- Hydrogen Bonding: The imidazole-2-yl group in the target compound provides hydrogen-bond donor/acceptor sites, similar to the benzothiazole in and the benzimidazole in .
Key Observations:
- Amide Coupling : The target compound’s synthesis would likely parallel methods in and , utilizing carbodiimides (e.g., EDC) or active esters for amide bond formation.
- Yield Challenges : Low yields in (22%) highlight difficulties in coupling sterically hindered groups, whereas achieved 84% yield via optimized purification.
Biological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide, also known by its CAS number 1401573-79-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N4O2
- Molecular Weight : 346.38 g/mol
- SMILES Notation : O=C(Cn1ccc2c1cc(OCc1ccccc1)cc2)Nc1ncc[nH]1
Biological Activity Overview
The compound exhibits various biological activities, particularly in antibacterial and anticancer domains. Its structure suggests potential interactions with biological targets due to the presence of both indole and imidazole moieties.
Antibacterial Activity
Recent studies have indicated that derivatives of imidazole, including compounds similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide, possess significant antibacterial properties. For instance:
- Compounds with imidazole rings have shown Minimum Inhibitory Concentration (MIC) values ranging from 20–70 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide | TBD |
The precise mechanism through which 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Studies
A notable study evaluated the effects of various imidazole derivatives on bacterial strains resistant to conventional antibiotics. The results demonstrated that certain derivatives had enhanced antibacterial activity compared to standard treatments like ceftriaxone, indicating a potential for developing new therapeutic agents against resistant strains .
Study Findings
In a comparative analysis:
- The compound exhibited a more favorable profile in terms of efficacy against resistant strains than traditional antibiotics.
Table 2: Comparative Efficacy Against Resistant Strains
| Antibiotic | MIC (µM) against MRSA | MIC (µM) against E. coli |
|---|---|---|
| Ceftriaxone | 4 | 0.1 |
| Imidazole Derivative | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key considerations for designing an efficient synthetic route for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide?
- Methodology :
- Step 1 : Start with functionalizing the indole scaffold. Introduce the benzyloxy group at position 6 via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using benzyl alcohol and a catalyst like Pd/C or triphenylphosphine) .
- Step 2 : Acetamide linkage formation. React the functionalized indole with chloroacetyl chloride, followed by coupling to 1H-imidazole-2-amine using a base (e.g., KCO) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 12–24 hours .
- Step 3 : Optimize reaction conditions by varying solvents (e.g., CHCl, EtOH) and catalysts (e.g., imidazole derivatives as intermediates) to improve yield and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the benzyloxy group (δ 4.8–5.2 ppm for OCHPh), indole NH (δ ~10–12 ppm), and imidazole protons (δ 7.0–8.5 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1660–1680 cm) and N-H bends (~3200–3400 cm) .
- X-ray Crystallography : Resolve the gauche conformation of substituents and intermolecular hydrogen bonding (e.g., N–H⋯N interactions) to validate stereochemistry .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria) or MTT assays for cytotoxicity (e.g., IC against cancer cell lines like MCF-7 or HeLa) .
- Positive controls : Compare with known indole/imidazole derivatives (e.g., benzimidazole-based anticancer agents) to contextualize potency .
Advanced Research Questions
Q. How can reaction mechanisms for acetamide bond formation be elucidated?
- Methodology :
- Kinetic studies : Monitor reaction progress via TLC or HPLC under varying temperatures and pH to identify rate-determining steps .
- Isotopic labeling : Use O-labeled reagents to trace nucleophilic attack pathways during imidazole coupling .
- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for key intermediates .
Q. What strategies address contradictory biological activity data across studies?
- Methodology :
- Dose-response refinement : Re-evaluate IC/MIC values using standardized protocols (CLSI guidelines) to minimize variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyloxy with methoxy) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., solvent effects in assays) .
Q. How can molecular docking predict the compound’s binding mode to target proteins?
- Methodology :
- Protein preparation : Retrieve crystal structures (PDB) of relevant targets (e.g., kinases or bacterial enzymes). Remove water molecules and add hydrogens using AutoDock Tools .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to generate binding poses. Validate with RMSD clustering (<2.0 Å) and compare with co-crystallized ligands .
- Free energy calculations : Apply MM-GBSA to estimate binding affinity and prioritize high-scoring conformers .
Q. What purification challenges arise due to the compound’s solubility, and how are they resolved?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc → CHCl:MeOH) to separate polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., EtOH:HO 80:20) to enhance crystal yield .
- HPLC-PDA : Employ reverse-phase C18 columns (ACN:HO + 0.1% TFA) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
